7,3',4',5'-Tetrahydroxyflavanone
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Robtin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Robtin can lead to the formation of quinones, while reduction can yield dihydroflavonoids .
Scientific Research Applications
Robtin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid chemistry and its interactions with other molecules . In biology, Robtin has been studied for its antioxidant, anti-inflammatory, and cardiotonic properties . Additionally, Robtin is used in the food and cosmetic industries for its antioxidant properties .
Mechanism of Action
The mechanism of action of Robtin involves its interaction with various molecular targets and pathways. It exerts its effects by interacting with free radicals and protein systems, exhibiting antioxidant, anti-inflammatory, and cardiotonic activities . Robtin’s cardiotonic activity is believed to be mediated through its interaction with calcium channels in cardiac cells, enhancing calcium influx and improving cardiac contractility .
Comparison with Similar Compounds
Robtin is similar to other flavonoids such as quercetin, rutin, and kaempferol . it is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . Unlike quercetin and rutin, Robtin has a stronger cardiotonic activity, making it particularly valuable in cardiovascular research .
Conclusion
Robtin is a versatile flavonoid compound with significant potential in various scientific research fields. Its unique chemical structure and biological activities make it a valuable compound for studying flavonoid chemistry, biology, and medicine. Further research into its industrial production methods and detailed mechanisms of action could unlock even more applications for this remarkable compound.
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2 |
InChI Key |
RZPNYDYGMFMXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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